molecular formula C19H25N3O2S B2717888 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine CAS No. 2320582-47-4

3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine

Cat. No. B2717888
CAS RN: 2320582-47-4
M. Wt: 359.49
InChI Key: VILGAYOCWRODKZ-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine, also known as MPTP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound is a piperidine derivative that has been synthesized through a multi-step process, and it has been shown to have a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine is complex and not fully understood. It is known to interact with a range of ion channels in the brain, including the dopamine transporter and the NMDA receptor. 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has also been shown to have a range of effects on other neurotransmitter systems, including the serotonin and GABA systems.
Biochemical and Physiological Effects:
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has been shown to have a range of interesting biochemical and physiological effects. It has been shown to induce selective degeneration of dopaminergic neurons in the substantia nigra, leading to motor deficits that are similar to those seen in Parkinson's disease. 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has also been shown to have effects on other neurotransmitter systems, including the serotonin and GABA systems.

Advantages and Limitations for Lab Experiments

3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a range of interesting biochemical and physiological effects that make it a useful tool for investigating various aspects of brain function. However, there are also some limitations to its use, including its potential toxicity and the fact that it may not accurately reflect the complex neurodegenerative processes that occur in Parkinson's disease.

Future Directions

There are several future directions for research on 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine. One area of interest is the development of new synthesis methods that can produce more stable and selective derivatives of the compound. Another area of interest is the use of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine as a tool for investigating the role of ion channels in the brain. Finally, there is ongoing research on the potential therapeutic applications of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine, including its use in the treatment of Parkinson's disease and other neurological disorders.

Synthesis Methods

The synthesis of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine involves several steps, including the condensation of 2-acetylnaphthalene with piperidine, followed by the introduction of a sulfonyl group and a pyrazole ring. This process has been optimized over time, and there are now several variations of the synthesis method that have been developed.

Scientific Research Applications

3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has been studied extensively for its potential applications in scientific research. One of the most interesting areas of study is its potential as a neurotoxin, which has led to its use in animal models of Parkinson's disease. 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has also been studied for its potential as a tool for investigating the structure and function of ion channels in the brain.

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-13-18(12-20-21)17-7-4-10-22(14-17)25(23,24)19-9-8-15-5-2-3-6-16(15)11-19/h8-9,11-13,17H,2-7,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILGAYOCWRODKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine

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